molecular formula C87H162N14O16S2 B1151257 Pam2CSK4 Biotin

Pam2CSK4 Biotin

Cat. No.: B1151257
M. Wt: 1724.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinylated Pam2CSK4, a Toll-like receptor 2/6 agonist.

Scientific Research Applications

Targeted Drug Delivery

Pam2CSK4 Biotin has shown potential as a nanocarrier in targeted drug delivery. Studies have demonstrated that biotinylated poly(amido)amine (PAMAM) dendrimers, which are closely related to this compound, exhibit enhanced cancer cell-specific uptake due to the high biotin levels in rapidly proliferating cells like cancer cells. Such biotinylated dendrimers are internalized by biotin receptor-mediated endocytosis and charge-mediated adsorptive endocytosis, indicating their potential for targeted drug delivery in cancer treatment (Yellepeddi, Kumar, & Palakurthi, 2009).

Understanding Host-Guest Chemistry

Biotin-dendrimer conjugates like this compound are significant in the field of host-guest chemistry. These conjugates are crucial for delivery systems, and understanding their binding sites and affinity is essential for the development of drug delivery systems. Studies utilizing NMR techniques have provided insights into the interactions between biotin and PAMAMs-NH2, paving the way for understanding complex drug delivery systems (Ma, Gao, Guo, & Qiao, 2021).

DNA Biosensors and Detection of DNA Hybridization

This compound, through its biotin component, plays a crucial role in DNA biosensors for detecting DNA hybridization. The use of biotinylated poly(amido)amine (PAMAM) dendrimers in combination with nanoparticles has been reported to significantly improve the detection sensitivity for sequence-specific DNA. This has applications in the development of sensitive and specific DNA biosensors (Guangjiu Li, Xiaoling Li, Jun Wan, & Shusheng Zhang, 2009).

Enhancing Chemotherapeutic Efficacy

Biotin-decorated PAMAM G4.5 dendrimer nanoparticles have been used to enhance the delivery, anti-proliferative, and apoptotic effects of chemotherapeutic drugs in cancer cells. Targeting biotin receptors on tumor cells with these nanoparticles has shown potential in enhancing the efficiency and reducing the side-effects of chemotherapy, indicating the role of this compound in targeted cancer therapy (Endiries Yibru Hanurry et al., 2020).

Nanoparticle Functionalization and Stability

This compound has applications in the functionalization and stabilization of nanoparticles. For instance, PEGylated gold nanoparticles with biotin moieties have shown high dispersion stability in aqueous medium, even under high salt concentrations. Such functionalization has implications for the development of colloidal sensing systems and their applicability under biological conditions (Ishii, Otsuka, Kataoka, & Nagasaki, 2004).

Properties

Molecular Formula

C87H162N14O16S2

Molecular Weight

1724.44

IUPAC Name

(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C87H162N14O16S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-53-78(106)116-62-66(117-79(107)54-32-26-24-22-20-18-16-14-12-10-8-6-4-2)63-118-64-67(91)81(108)99-72(61-102)85(112)97-69(46-36-40-56-89)83(110)95-68(45-35-39-55-88)82(109)96-70(47-37-41-57-90)84(111)98-71(86(113)114)48-38-44-60-94-76(104)51-30-28-42-58-92-75(103)50-29-27-43-59-93-77(105)52-34-33-49-74-80-73(65-119-74)100-87(115)101-80/h66-74,80,102H,3-65,88-91H2,1-2H3,(H,92,103)(H,93,105)(H,94,104)(H,95,110)(H,96,109)(H,97,112)(H,98,111)(H,99,108)(H,113,114)(H2,100,101,115)/t66-,67+,68+,69+,70+,71+,72+,73+,74+,80+/m1/s1

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Synonyms

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R,21R)-17-amino-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.